Saturation State: Octahydro vs. Aromatic 1H‑Pyrrolo[3,2‑b]pyridine‑1‑Carboxylate
The target compound is a fully saturated octahydro scaffold, whereas its closest unsaturated analog, tert‑butyl 1H‑pyrrolo[3,2‑b]pyridine‑1‑carboxylate (CAS 1018950‑15‑6), retains a planar aromatic bicyclic system. The saturated system provides greater three‑dimensional character (XLogP3 = 1.4 vs. an estimated ~2.5 for the aromatic analog) and distinct hydrogen‑bonding capacity (1 H‑bond donor, 3 acceptors), which directly affect solubility, membrane permeability, and protein‑binding geometry [1]. In the context of fragment‑based drug discovery, the saturated scaffold offers a higher fraction of sp³‑hybridized carbons, a property correlated with improved clinical success rates [2].
| Evidence Dimension | Molecular descriptor comparison: saturation, lipophilicity, H‑bond profile |
|---|---|
| Target Compound Data | Fully saturated octahydro; MW = 226.32; XLogP3 = 1.4; H‑bond donors = 1; H‑bond acceptors = 3; rotatable bonds = 2 |
| Comparator Or Baseline | Aromatic tert‑butyl 1H‑pyrrolo[3,2‑b]pyridine‑1‑carboxylate (CAS 1018950‑15‑6): MW = 218.25; planar aromatic system; XLogP3 ≈ 2.5 (estimated); H‑bond donors = 0; H‑bond acceptors = 3 |
| Quantified Difference | ΔMW = +8.07 g·mol⁻¹; ΔXLogP3 ≈ −1.1 units (more hydrophilic); additional H‑bond donor; 2 rotatable bonds vs. 1 |
| Conditions | Computed physicochemical properties from PubChem (target) and vendor databases (comparator). |
Why This Matters
Procurement of the saturated scaffold is essential for projects requiring non‑planar, sp³‑rich fragments that explore chemical space beyond flat aromatic compounds; substituting with the aromatic analog compromises conformational diversity and may invalidate SAR hypotheses.
- [1] PubChem. rac-tert-Butyl (3aR,7aR)-octahydro-1H-pyrrolo(3,2-b)pyridine-1-carboxylate. Computed Properties (XLogP3, H‑bond donors/acceptors, rotatable bonds). https://pubchem.ncbi.nlm.nih.gov/compound/86332351 (accessed 2025). View Source
- [2] Lovering F, Bikker J, Humblet C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J Med Chem. 2009;52(21):6752‑6756. (Class‑level principle for sp³‑rich scaffolds). View Source
